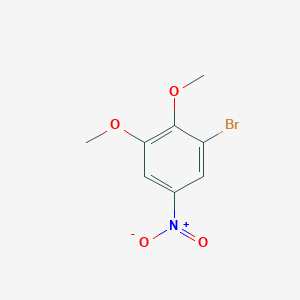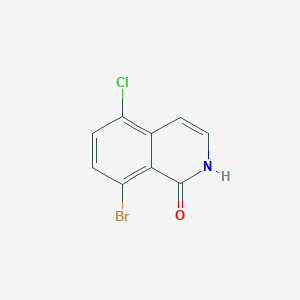![molecular formula C9H4BrNS B13678343 6-Bromobenzo[b]thiophene-3-carbonitrile](/img/structure/B13678343.png)
6-Bromobenzo[b]thiophene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromobenzo[b]thiophene-3-carbonitrile is a heterocyclic compound that contains a bromine atom, a thiophene ring, and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromobenzonitrile with thioglycolic acid under microwave irradiation in the presence of triethylamine and dimethyl sulfoxide (DMSO) at 130°C . This method provides a rapid and efficient route to the desired compound with high yields.
Industrial Production Methods
Industrial production of 6-Bromobenzo[b]thiophene-3-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromobenzo[b]thiophene-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of dihydrothiophenes.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products Formed
Substitution Reactions: Amino or thiol-substituted benzo[b]thiophenes.
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrobenzo[b]thiophenes.
Coupling Reactions: Biaryl or styrene derivatives.
Wissenschaftliche Forschungsanwendungen
6-Bromobenzo[b]thiophene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: Investigated for its potential as a kinase inhibitor and other biological activities.
Medicine: Explored for its potential in drug discovery, particularly in the development of anticancer and anti-inflammatory agents.
Industry: Utilized in the development of organic semiconductors and materials for optoelectronic devices
Wirkmechanismus
The mechanism of action of 6-Bromobenzo[b]thiophene-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The nitrile group can interact with active sites of enzymes, while the thiophene ring can enhance binding affinity through π-π interactions. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromobenzo[b]thiophene-2-carbonitrile
- 3-Bromobenzo[b]thiophene-6-carbonitrile
- 2-Bromobenzo[b]thiophene
Uniqueness
6-Bromobenzo[b]thiophene-3-carbonitrile is unique due to the specific positioning of the bromine and nitrile groups, which can influence its reactivity and binding properties. Compared to other similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H4BrNS |
|---|---|
Molekulargewicht |
238.11 g/mol |
IUPAC-Name |
6-bromo-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C9H4BrNS/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-3,5H |
InChI-Schlüssel |
AFUZBDUCVLNURC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Br)SC=C2C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Bromo-N-methylbenzo[d]isoxazol-3-amine](/img/structure/B13678277.png)




![Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate hydrochloride](/img/structure/B13678302.png)





